5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] is a synthetic compound characterized by its unique spirocyclic structure, which combines a benzofuran moiety with a piperidine ring. The molecular formula for this compound is CHFNO, and it has a molecular weight of 207.25 g/mol. The presence of fluorine in its structure enhances its stability and biological activity, making it an interesting subject for scientific research and potential therapeutic applications.
The compound can be synthesized through various methods involving the formation of the benzofuran ring, introduction of the fluorine atom, and subsequent spirocyclization with a piperidine derivative. Industrial production methods are also available that optimize these synthetic routes for large-scale applications.
5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] falls under the category of piperidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities. Its classification as a spirocyclic compound further distinguishes it from other piperidine derivatives.
The synthesis of 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] typically involves the following steps:
Industrial methods may utilize continuous flow reactors and automated synthesis techniques to enhance yield and purity during production. These advancements facilitate large-scale synthesis while maintaining high standards of quality control.
The molecular structure of 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] features a spiro connection between a benzofuran ring and a piperidine ring. This unique arrangement contributes to its distinct physical and chemical properties.
5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] can participate in various chemical reactions:
These reactions are essential for synthesizing analogs and derivatives that may exhibit enhanced biological activity or different pharmacological profiles.
The mechanism of action for 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] involves its interaction with specific molecular targets within biological systems. The compound's structure allows it to bind to various enzymes and receptors, modulating their activity:
5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] typically appears as a solid with varying color based on purity levels. It is soluble in various organic solvents.
The compound exhibits stability due to the presence of fluorine, which enhances its reactivity patterns compared to similar compounds without fluorine substituents. Its boiling point and melting point may vary depending on purity but are generally consistent with related compounds in its class.
5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] has several applications across different scientific fields:
The synthesis of 5-Fluoro-3H-spiro[benzofuran-2,4'-piperidine] (CAS 785752-65-0) involves strategically fused benzofuran and piperidine rings with regioselective fluorination. The core pathway employs lithiation-cyclization sequences starting from 2-bromophenol derivatives. Initial metal-halogen exchange (n-BuLi, -78°C) generates an aryllithium species that attacks 1-(tert-butoxycarbonyl)-4-piperidone, followed by acid-mediated spirocyclization (HCl/EtOH) to form the spiro[benzofuran-3,4'-piperidine] scaffold [6].
Fluorination is achieved via two primary routes:
Table 1: Comparative Fluorination Strategies
Method | Reagent/Conditions | Regioselectivity | Yield (%) | Key Limitation |
---|---|---|---|---|
Electrophilic | Selectfluor®/MeCN/80°C | Moderate (5-F:7-F=3:1) | 45-68 | Competing ortho-fluorination |
Directed ortho-Metalation | s-BuLi/THF/-78°C→ClCH₂CHO | High (5-F >95%) | 82 | Requires cryogenic conditions |
Purification leverages silica gel chromatography (EtOAc/hexanes) or crystallization from ethanol/water mixtures. The hydrochloride salt (CAS 167484-65-3) forms via ethereal HCl treatment, enhancing stability for storage [4].
Transitioning from batch to continuous flow systems addresses exothermicity and low-temperature constraints in lithiation steps. Key innovations include:
Automated purification systems integrate continuous crystallization and filtration. The hydrochloride salt is precipitated by injecting HCl(g) into a methanol solution of the free base, with particle size controlled via anti-solvent addition rate (water:methanol = 4:1). This yields >99.5% purity by HPLC, meeting pharmaceutical-grade standards [4].
Table 2: Process Optimization Parameters
Parameter | Batch Process | Continuous Flow | Improvement |
---|---|---|---|
Lithiation Temperature | -78°C (cryogenic bath) | -30°C (cooled reactor) | Energy use ↓ 40% |
Cyclization Yield | 74% | 89% | Efficiency ↑ 15% |
Purity (HPLC) | 97.2% | 99.6% | Impurities ↓ 3-fold |
Throughput | 200 g/day | 1.5 kg/day | Scalability ↑ 7.5x |
Cold-chain logistics (-20°C transport) preserve labile intermediates, while process analytical technology (PAT) monitors critical quality attributes in real-time [4] [9].
Spirocyclization hinges on intramolecular nucleophilic attack at the ketone carbon of 4-piperidone. Density functional theory (DFT) calculations reveal a 6-membered transition state where the enolized phenolic oxygen attacks the piperidone carbonyl (activation energy: 12.3 kcal/mol), forming the spirocyclic ether linkage [8] [10].
Stereoelectronic effects govern regioselectivity:
Table 3: Structural Analysis of Spiro-Fused Systems
Structural Feature | Impact on Spirocyclization | Experimental Evidence |
---|---|---|
ortho-Fluoro Substituent | Lowers LUMO energy of carbonyl carbon | Rate acceleration: 2.1x (vs. H-analog) |
N-Boc Protection | Enforces boat conformation in piperidone | X-ray crystallography of intermediate |
Solvent Polarity | Higher polarity stabilizes transition state | Yield ↑ from 58% (toluene) to 82% (DMF) |
Alternative routes include transition-metal-catalyzed cyclizations, though limited by fluorine sensitivity. Palladium-catalyzed C-O coupling (Pd₂(dba)₃/XPhos) achieves 75% yield but requires expensive ligands and anhydrous conditions, hindering scalability [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2